molecular formula C13H15NO3 B2784356 1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 1251924-59-0

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2784356
CAS No.: 1251924-59-0
M. Wt: 233.267
InChI Key: FFZZRLPMKXOLLS-UHFFFAOYSA-N
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Description

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring system with an acetamido group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a precursor for protease inhibitors, it may inhibit the activity of proteases by binding to their active sites and preventing substrate cleavage. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Biological Activity

1-Acetamido-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS: 1251924-59-0) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13_{13}H15_{15}NO3_3
  • Molecular Weight : 233.27 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 75-77°C
  • Boiling Point : 342.7°C at 760 mmHg

These properties indicate that the compound is a stable organic molecule with potential applications in medicinal chemistry and pharmacology.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies have indicated that it could have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of tetrahydronaphthalene compounds, including 1-acetamido derivatives. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Inflammation Model Testing : In a controlled laboratory setting, researchers tested the anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteriaJournal of Medicinal Chemistry
Anti-inflammatoryReduced cytokine levelsInternal study
NeuroprotectiveModulation of neurotransmitter systemsPreliminary findings

Properties

IUPAC Name

1-acetamido-3,4-dihydro-2H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(15)14-13(12(16)17)8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZZRLPMKXOLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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